4-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine
CAS No.: 477866-89-0
Cat. No.: VC7429935
Molecular Formula: C20H19ClN4S
Molecular Weight: 382.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477866-89-0 |
|---|---|
| Molecular Formula | C20H19ClN4S |
| Molecular Weight | 382.91 |
| IUPAC Name | 4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-6-pyrrolidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C20H19ClN4S/c21-15-6-8-17(9-7-15)26-14-16-13-19(25-11-3-4-12-25)24-20(23-16)18-5-1-2-10-22-18/h1-2,5-10,13H,3-4,11-12,14H2 |
| Standard InChI Key | GZIWDBHEBRWZFF-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Introduction
The compound 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine is a complex organic molecule with a specific chemical structure that includes a pyrimidine core, a pyridinyl group, a pyrrolidinyl group, and a chlorophenyl sulfanyl moiety. This compound is identified by its CAS number, 477866-89-0, and has a molecular formula of C20H19ClN4S .
Synonyms
This compound is also known by several synonyms, including:
-
4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide
-
Pyrimidine, 4-[[(4-chlorophenyl)thio]methyl]-2-(2-pyridinyl)-6-(1-pyrrolidinyl)-
-
4-{[(4-chlorophenyl)sulfanyl]methyl}-2-(pyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine .
Chemical Synthesis
The synthesis of such compounds typically involves multi-step reactions involving the formation of the pyrimidine core, followed by the introduction of the pyridinyl, pyrrolidinyl, and chlorophenyl sulfanyl groups. Detailed synthetic protocols would depend on the specific starting materials and desired functional group transformations.
Structural Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume